molecular formula C7H7ClF3N3 B3030457 4-(Trifluoromethyl)picolinimidamide hydrochloride CAS No. 909109-68-8

4-(Trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B3030457
CAS No.: 909109-68-8
M. Wt: 225.60
InChI Key: XRIANKIGGKEYMI-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)picolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N3 and its molecular weight is 225.60. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

The research on 4-(Trifluoromethyl)picolinimidamide hydrochloride extends into the realm of fluorine chemistry, where compounds with trifluoromethyl groups are of significant interest due to their unique reactivity and utility in synthesizing complex fluorinated molecules. For instance, the study by Plevey, Rendell, and Tatlow (1982) on fluorinations with complex metal fluorides demonstrates the transformation of methyl pyridines with caesium tetrafluorocobaltate, leading to a range of polyfluoro-4-picolines with varying fluorinated groups, highlighting the compound's role in synthesizing fluorinated heterocycles Plevey, R. W., Rendell, R., & Tatlow, J. (1982). Journal of Fluorine Chemistry.

Materials Science

In materials science, derivatives of this compound are investigated for their potential in developing novel materials with unique properties. For example, the synthesis and characterization of polyimides from novel dianhydrides, as discussed by Myung, Ahn, and Yoon (2004), explore how the introduction of trifluoromethyl groups into polyimide backbones can significantly alter their thermal, optical, and dielectric properties, making them suitable for advanced electronic applications Myung, B., Ahn, C., & Yoon, T. (2004). Polymer.

Medicinal Chemistry

In medicinal chemistry, the structural motifs of this compound derivatives are explored for their biological activities and potential therapeutic applications. For example, Kil et al. (2014) synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide for positron emission tomography (PET) imaging, demonstrating the compound's utility in developing diagnostic tools for neurological conditions Kil, K.-E., Poutiainen, P., Zhang, Z., Zhu, A., Choi, J.-K., Jokivarsi, K., & Brownell, A. L. (2014). Journal of Medicinal Chemistry.

Organic Synthesis

The role of this compound in organic synthesis is further exemplified by its use in the synthesis of complex organic molecules. The work by Crich and Dudkin (2001) on the reactivity of partially protected N-acetylglucosamine derivatives in glycosylation reactions illustrates how derivatives of picolinic acid, a related compound, can enhance the reactivity of glycosyl acceptors, thereby facilitating the synthesis of complex carbohydrates Crich, D., & Dudkin, V. (2001). Journal of the American Chemical Society.

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or dust, and washing hands thoroughly after handling .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIANKIGGKEYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704317
Record name 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909109-68-8
Record name 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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